1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-methoxyphenyl group, at the 4-position with a carboxamide linkage to a 4-methylthiazol-2-yl moiety, and at the 5-position with a pyridin-2-yl group. Its synthesis likely follows methods analogous to those described for N-substituted thiazole carboxamides, involving coupling reactions between heterocyclic intermediates and amines under classic coupling reagents (e.g., EDCI, HOBt) .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-11-28-19(21-12)22-18(26)16-17(13-7-5-6-10-20-13)25(24-23-16)14-8-3-4-9-15(14)27-2/h3-11H,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEHLCVQRMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-methoxyphenyl hydrazine, 4-methylthiazole-2-carboxylic acid, and 2-pyridinecarboxaldehyde. These intermediates undergo cyclization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include catalysts like palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine (TEA) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula C₁₉H₁₇N₇O₂S.
Key Observations:
This may improve solubility or alter binding kinetics in biological targets . Thiazole-based analogs (e.g., ) exhibit planar aromatic systems, favoring π-π stacking interactions, whereas the triazole’s non-planar geometry (due to sp³ hybridization at N1) may introduce steric constraints.
Substituent Effects :
- The 2-methoxyphenyl group (ortho-substitution) in the target compound may confer steric hindrance compared to 4-methoxyphenyl (para-substitution) in analogs . This could reduce rotational freedom and influence binding pocket accessibility.
- The pyridin-2-yl group at the 5-position is conserved in some analogs (e.g., ), suggesting a role in coordinating metal ions or forming hydrogen bonds via the nitrogen lone pair.
Amide Linkage Variations: The target compound’s 4-methylthiazol-2-yl amide substituent differs from pyridin-2-yl () or pyrazole-thiophene () moieties.
Biological Activity
The compound 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.33 g/mol |
| LogP | 2.4528 |
| Polar Surface Area | 66.232 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
The 1,2,3-triazole ring system in this compound contributes significantly to its biological activity. Triazoles are recognized for their antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial effects against various pathogens. A study highlighted the ability of triazole-containing compounds to inhibit both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as against these strains .
Anticancer Properties
Triazoles have been investigated for their anticancer potential due to their ability to interfere with cancer cell proliferation. In vitro studies indicated that compounds similar to the one induced apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds featuring the triazole moiety demonstrated IC50 values in the micromolar range against various cancer types .
The mechanism of action of triazoles often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell growth. The nitrogen atoms in the triazole ring facilitate interactions with target enzymes, leading to their inhibition. For example, some studies have demonstrated that triazoles can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a comprehensive study published in Molecules, a series of triazole derivatives were synthesized and tested for their antimicrobial activity. The compound exhibited notable efficacy against several bacterial strains with an emphasis on its low toxicity profile .
Study 2: Anticancer Activity
A recent investigation published in Frontiers in Molecular Biosciences explored the anticancer effects of various triazole derivatives, including the compound under review. The results indicated that it significantly reduced cell viability in breast cancer cell lines, suggesting a promising avenue for further development .
Q & A
Q. Key Characterization Data :
| Technique | Expected Data for Target Compound | Reference Method |
|---|---|---|
| IR | C=O stretch (~1650 cm⁻¹), triazole ring (~1450 cm⁻¹) | |
| ¹H NMR | Pyridinyl protons (δ 8.5–9.0 ppm), thiazole CH3 (δ 2.4 ppm) | |
| Elemental Analysis | C: 58.5%, H: 4.3%, N: 21.2% (theoretical) |
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm triazole-thiazole-pyridine connectivity .
- 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, e.g., pyridinyl C-H coupling to triazole N atoms .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 392.1324 (C₁₉H₁₈N₆O₂S⁺) .
Advanced: How can reaction conditions be optimized to improve triazole regioselectivity?
Methodological Answer:
Regioselectivity in CuAAC is typically >95% for 1,4-triazoles, but variables to optimize include:
- Catalyst System : Compare Cu(I) (e.g., CuI) vs. Cu(II)/ascorbate; ascorbate reduces Cu(II) to active Cu(I) .
- Solvent : Polar aprotic solvents (DMF, THF) favor faster kinetics vs. aqueous mixtures .
- Temperature : Higher temperatures (50–80°C) accelerate reaction but may degrade sensitive substituents.
Q. Case Study :
| Condition | Yield (%) | Regioselectivity (1,4:1,5) | Reference |
|---|---|---|---|
| CuSO4/THF/H2O/50°C | 61 | >99:1 | |
| CuI/DMF/RT | 78 | >99:1 |
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
Purity : Confirm by elemental analysis (deviation >0.4% indicates impurities) .
Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
Metabolic Stability : Assess via liver microsome assays; rapid degradation may mask true activity .
Example : If one study reports IC₅₀ = 10 µM (cancer cells) and another shows no activity:
- Re-test with identical cell lines and ATP-based viability assays .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this triazole-thiazole hybrid?
Methodological Answer:
Q. Stability Data :
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 | Hydrolysis of carboxamide |
| UV-A (365 nm) | 6 | Triazole ring cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
